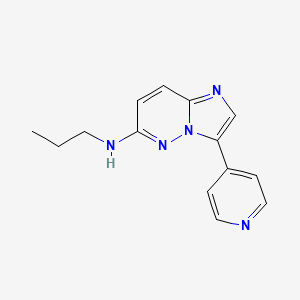

Lck-IN-1

Beschreibung

Eigenschaften

Molekularformel |

C14H15N5 |

|---|---|

Molekulargewicht |

253.30 g/mol |

IUPAC-Name |

N-propyl-3-pyridin-4-ylimidazo[1,2-b]pyridazin-6-amine |

InChI |

InChI=1S/C14H15N5/c1-2-7-16-13-3-4-14-17-10-12(19(14)18-13)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18) |

InChI-Schlüssel |

XTMROGQLIVGYKF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC1=NN2C(=NC=C2C3=CC=NC=C3)C=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lck-IN-1 in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Lck-IN-1, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and cytokine production. Inhibition of Lck represents a promising therapeutic strategy for the treatment of T-cell mediated autoimmune diseases and transplant rejection. This document details the molecular interactions of this compound, its effects on T-cell signaling pathways, and its biological consequences. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key experimental assays.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling complex. Upon TCR engagement with an antigen-presenting cell (APC), Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event leads to the recruitment and activation of ZAP-70, another tyrosine kinase, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. The propagation of this signal ultimately results in T-cell activation, proliferation, and the production of inflammatory cytokines.

Given its central role in T-cell activation, Lck has emerged as a key target for therapeutic intervention in a range of immunological disorders. Small molecule inhibitors of Lck have the potential to act as potent immunosuppressants. This guide focuses on a specific Lck inhibitor, referred to herein as This compound (TC-S 7003; CAS 847950-09-8) , a well-characterized compound that has demonstrated high potency and selectivity for Lck. We will explore its mechanism of action, from its direct interaction with the Lck kinase domain to its downstream effects on T-cell function.

The Lck Signaling Pathway in T-Cells

The activation of T-cells is a tightly regulated process initiated by the interaction of the TCR with a specific peptide-MHC complex on an APC. Lck plays an indispensable role in the initial steps of this signaling cascade.

As depicted in Figure 1, Lck, associated with the co-receptors CD4 or CD8, phosphorylates the ITAMs of the TCR/CD3 complex upon antigen recognition. This creates docking sites for ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor molecules, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This leads to the activation of multiple signaling cascades, including the PLCγ1-Ca2+-NFAT pathway, the Ras-MAPK pathway, and the PI3K-Akt-NF-κB pathway, culminating in T-cell activation, proliferation, and cytokine gene transcription.

Mechanism of Action of this compound

This compound (TC-S 7003) is a potent, orally active, and selective ATP-competitive inhibitor of Lck.[1][2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the Lck kinase domain, thereby preventing the phosphorylation of its substrates. This blockade of Lck's catalytic activity effectively halts the initiation of the TCR signaling cascade.

The consequences of Lck inhibition by this compound in T-cells are:

-

Inhibition of TCR Signaling: By preventing the phosphorylation of ITAMs and ZAP-70, this compound blocks the earliest events in TCR signal transduction.

-

Suppression of T-Cell Activation: The downstream signaling pathways (e.g., calcium mobilization, MAPK activation, NF-κB and NFAT activation) are not initiated, leading to a failure of T-cell activation.

-

Inhibition of T-Cell Proliferation: As a consequence of blocked activation signals, T-cells fail to proliferate in response to antigen stimulation.[1]

-

Reduction of Cytokine Production: The transcription of genes encoding key pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is significantly reduced.

Quantitative Data

The potency and selectivity of this compound (TC-S 7003) have been characterized in various in vitro assays.

Table 1: In Vitro Potency of this compound (TC-S 7003)

| Target Kinase | IC50 (nM) |

| Lck | 7 |

| Lyn | 21 |

| Src | 42 |

| Syk | 200 |

Data sourced from Tocris Bioscience and Selleck Chemicals.[1][3]

This compound demonstrates high potency against Lck with an IC50 in the low nanomolar range. It also shows activity against other Src family kinases like Lyn and Src, but is significantly less potent against Syk. Importantly, it displays over 1000-fold selectivity for Lck over representatives of the MAPK, CDK, and RSK kinase families.[1]

Table 2: Cellular Activity of this compound (TC-S 7003)

| Assay | Cell Type | IC50 (µM) |

| T-cell Proliferation | Human T-cells | 0.53 |

| IL-2 Secretion | Human T-cells | 0.46 |

Data sourced from MedChemExpress.

In cellular assays, this compound effectively inhibits T-cell proliferation and IL-2 secretion at sub-micromolar concentrations.

In Vivo Efficacy

The therapeutic potential of Lck inhibitors has been evaluated in animal models of autoimmune diseases. This compound (TC-S 7003) has been shown to be orally active and effective in in vivo models of arthritis.[1] In a rat adjuvant-induced arthritis model, oral administration of a similar Lck inhibitor resulted in a dose-dependent reduction of arthritic symptoms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Lck inhibitors. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro Lck Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Lck.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Lck substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

-

This compound (or test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a solution of recombinant Lck enzyme in kinase buffer.

-

Add 2 µL of the Lck enzyme solution to each well.

-

Prepare a solution of the Lck substrate and ATP in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit T-cell proliferation upon stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))

-

This compound (or test compound)

-

Flow cytometer

Procedure:

-

Isolate PBMCs or T-cells from healthy donor blood.

-

Resuspend the cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

-

Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells. Quantify the percentage of proliferated cells and determine the IC50 of this compound.

Western Blot for Phosphorylation of Lck Downstream Targets

This assay is used to confirm the mechanism of action by observing the inhibition of phosphorylation of Lck's downstream targets.

Materials:

-

T-cells (e.g., Jurkat cell line or primary T-cells)

-

T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies)

-

This compound (or test compound)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ZAP-70, anti-phospho-LAT, anti-phospho-ERK)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Culture T-cells and treat with various concentrations of this compound or DMSO for a specified time.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential Lck inhibitor.

This workflow begins with the synthesis and initial characterization of the compound, followed by in vitro assays to determine its potency and selectivity. Promising candidates are then evaluated in cell-based assays to assess their effect on T-cell function and to confirm their mechanism of action. Compounds with favorable in vitro profiles proceed to in vivo studies to evaluate their pharmacokinetic properties, efficacy in disease models, and safety.

Conclusion

This compound (TC-S 7003) is a potent and selective inhibitor of Lck that effectively blocks T-cell activation, proliferation, and cytokine production by targeting the initial step of the TCR signaling cascade. Its mechanism of action, coupled with its oral bioavailability and in vivo efficacy in preclinical models of autoimmune disease, highlights the therapeutic potential of Lck inhibition. This technical guide provides a foundational understanding of the molecular pharmacology of this compound and offers detailed experimental protocols for its characterization, serving as a valuable resource for researchers and drug development professionals in the field of immunology and inflammation. Further investigation into the broader selectivity profile and long-term in vivo effects of Lck inhibitors will be crucial for their clinical development.

References

A Technical Guide to the Role of Lck Inhibition in the T-Cell Receptor Signaling Pathway Using A-770041

Executive Summary: The T-cell receptor (TCR) signaling pathway is fundamental to the adaptive immune response, with the Lymphocyte-specific protein tyrosine kinase (Lck) acting as the apical kinase that initiates the entire cascade. Dysregulation of this pathway can lead to autoimmune diseases and transplant rejection. Understanding the precise role of Lck through targeted inhibition is crucial for both basic research and therapeutic development. This document provides a technical overview of the TCR signaling pathway, focusing on the mechanism and effects of its inhibition by A-770041, a selective Lck inhibitor. It includes quantitative biochemical and cellular data, detailed experimental protocols for studying Lck inhibition, and pathway diagrams to visually represent the molecular interactions and experimental workflows involved.

The Central Role of Lck in T-Cell Receptor (TCR) Signaling

T-cell activation is initiated when the T-cell receptor (TCR), in conjunction with co-receptors like CD4 or CD8, recognizes a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This recognition event triggers a cascade of intracellular signaling events, with Lck playing an indispensable initiating role.[1] Lck, a member of the Src family of tyrosine kinases, is physically associated with the cytoplasmic tails of CD4 and CD8.[2]

Upon TCR engagement, Lck is brought into close proximity to the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytosolic tails of the CD3 and ζ-chains of the TCR complex. Lck then phosphorylates key tyrosine residues within these ITAMs.[3] These newly phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited to the membrane, ZAP-70 is itself phosphorylated and activated by Lck.[4]

Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells) and SLP-76. This leads to the formation of a large signaling complex, or "signalosome," which propagates the signal through multiple downstream pathways. Key outcomes include the activation of Phospholipase C-gamma 1 (PLC-γ1), which generates secondary messengers leading to calcium mobilization and Protein Kinase C (PKC) activation, and the activation of the Ras-MAPK pathway, culminating in the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2).[1]

A-770041: A Selective Lck Inhibitor

To dissect the function of Lck and explore its potential as a therapeutic target, researchers utilize specific chemical inhibitors. A-770041 is an orally bioavailable pyrazolo[3,4-d]pyrimidine compound identified as a potent and selective inhibitor of Lck.[1] Its selectivity is a key feature, as distinguishing the function of Lck from other highly homologous Src family kinases, particularly Fyn which is also involved in T-cell signaling, is critical for accurate interpretation of experimental results.[1][5] A-770041 serves as an invaluable tool compound for studying the consequences of Lck blockade in T-cell function.

Mechanism of Action of A-770041 in the TCR Pathway

A-770041 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Lck kinase domain. This direct inhibition of Lck's catalytic activity sets off a cascade of inhibitory effects that effectively shut down TCR signaling at its origin.

By blocking Lck, A-770041 prevents the initial phosphorylation of ITAMs on the CD3 and ζ-chains. This single event has profound downstream consequences:

-

Inhibition of ZAP-70 Recruitment and Activation: Without phosphorylated ITAMs, ZAP-70 cannot be recruited to the TCR complex, and consequently, it is not phosphorylated or activated by Lck.

-

Blockade of Downstream Signaling: The failure to activate ZAP-70 means that subsequent substrates like LAT and SLP-76 are not phosphorylated. This prevents the assembly of the signalosome and halts the activation of PLC-γ1 and the Ras-MAPK pathways.[4]

-

Suppression of T-Cell Effector Functions: Ultimately, the inhibition of these signaling pathways prevents the activation of transcription factors (e.g., NFAT, AP-1, NF-κB) required for T-cell activation. This is functionally observed as a potent dose-dependent inhibition of IL-2 production, a hallmark of T-cell activation.[1][6]

Quantitative Data for A-770041

The potency and selectivity of A-770041 have been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) measures the concentration of the inhibitor needed to reduce enzyme activity by 50%, while the half-maximal effective concentration (EC50) reflects the concentration required for 50% of the maximum effect in a cell-based assay.

| Target / Assay | Parameter | Value | Selectivity vs. Lck | Reference |

| Lck (biochemical) | IC50 | 147 nM | - | [1][6] |

| Fyn (biochemical) | IC50 | 44,100 nM (44.1 µM) | ~300-fold | [5][6] |

| Src (biochemical) | IC50 | 9,100 nM (9.1 µM) | ~62-fold | [6][7] |

| Fgr (biochemical) | IC50 | 14,100 nM (14.1 µM) | ~96-fold | [6][7] |

| IL-2 Production (cellular) | EC50 | ~80 nM | - | [1][6] |

| IL-2 Production (in vivo) | EC50 | 78 nM | - | [1] |

Note: Biochemical IC50 values were determined in the presence of 1 mM ATP.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of Lck inhibitors like A-770041.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Lck.

-

Objective: To determine the IC50 value of A-770041 against Lck.

-

Principle: A luminescent kinase assay (e.g., ADP-Glo™) measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[8]

-

Materials:

-

Recombinant human Lck enzyme (e.g., His-tagged)[9]

-

Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)[10]

-

ATP solution

-

A-770041 (or other inhibitor) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent[8]

-

White, opaque 96- or 384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of A-770041 in kinase assay buffer containing DMSO. A typical final assay concentration range might be 1 nM to 30 µM. Include a no-inhibitor (DMSO only) control for 100% activity and a no-enzyme control for background.

-

In each well of the assay plate, add 5 µL of the diluted inhibitor.

-

Add 5 µL of a 2X Lck enzyme solution prepared in kinase assay buffer.

-

Add 5 µL of a 2X substrate/ATP mixture prepared in kinase assay buffer. The final ATP concentration should be at or near its Km for Lck if known.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the kinase reaction and deplete unconsumed ATP, add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

To measure the generated ADP, add 20 µL of Kinase Detection Reagent. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data by setting the no-inhibitor control as 100% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

This method assesses the effect of an Lck inhibitor on the phosphorylation status of key signaling proteins within a cellular context.

-

Objective: To determine if A-770041 inhibits anti-CD3/CD28-induced phosphorylation of Lck (autophosphorylation), ZAP-70, and PLC-γ1 in Jurkat T-cells.

-

Principle: Following T-cell stimulation in the presence or absence of the inhibitor, cell lysates are prepared and proteins are separated by size via SDS-PAGE. Phospho-specific antibodies are used to detect the phosphorylation state of target proteins.

-

Materials:

-

Jurkat T-cells

-

Complete RPMI-1640 media

-

A-770041

-

Anti-CD3 (clone OKT3) and Anti-CD28 (clone 9.3) antibodies[12]

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-β-actin.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

-

Procedure:

-

Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.

-

Pre-treat cells with various concentrations of A-770041 (e.g., 0, 100 nM, 500 nM) for 1-2 hours in an incubator.[13]

-

Stimulate the T-cells by adding soluble anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for a short duration (e.g., 2, 5, or 10 minutes) at 37°C.[12][14]

-

Stop the stimulation by immediately adding ice-cold PBS and centrifuging the cells at 4°C.

-

Lyse the cell pellets with ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with a primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imager.

-

Strip the membrane and re-probe for total protein and a loading control (e.g., β-actin) to ensure equal loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

References

- 1. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probe A-770041 | Chemical Probes Portal [chemicalprobes.org]

- 3. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Phosphorylation of Tyr319 in ZAP-70 is required for T-cell antigen receptor-dependent phospholipase C-gamma1 and Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A-770041_TargetMol [targetmol.com]

- 8. promega.com [promega.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

The Biological Function of Lck Inhibitors in the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function of specific lymphocyte-specific protein tyrosine kinase (Lck) inhibitors in the context of the immune response. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in immunology and oncology. This document will focus on commercially available Lck inhibitors, for which there is a greater availability of public data, while also acknowledging the originally requested Lck-IN-1.

Introduction to Lck and Its Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it a critical component of T-cell activation and the subsequent immune response.[1] Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.[1] Given its central role, the inhibition of Lck presents a promising therapeutic strategy for a range of conditions, including autoimmune diseases and certain cancers.[1][2]

This guide will focus on two key small molecule inhibitors of Lck:

-

Lck Inhibitor (CAS 847950-09-8): A potent, orally active inhibitor of Lck.[3][4][5]

-

A-770041: A selective and orally active inhibitor of the Src-family kinase, Lck.[6][7][8]

While the initial query specified this compound, public data on this specific molecule is limited. Therefore, this guide will concentrate on the aforementioned, more extensively characterized inhibitors to provide a comprehensive and data-rich resource.

Quantitative Data on Lck Inhibitors

The potency and selectivity of kinase inhibitors are critical parameters for their use in research and therapeutic development. The following tables summarize the available quantitative data for the Lck Inhibitor (CAS 847950-09-8) and A-770041.

| Target Kinase | Lck Inhibitor (CAS 847950-09-8) IC50 (nM) | Reference |

| Lck | 7 | [3][4] |

| Lyn | 2.1 - 21 | [3][4] |

| Src | 4.2 - 42 | [3][4] |

| Syk | 200 | [3][4] |

Table 1: Biochemical Potency of Lck Inhibitor (CAS 847950-09-8) . The half-maximal inhibitory concentration (IC50) values against a panel of related kinases demonstrate the inhibitor's potency and selectivity profile.

| Target Kinase | A-770041 IC50 (nM) | Reference |

| Lck | 147 (at 1 mM ATP) | [6][7][8][9] |

| Fyn | 44,100 | [6] |

| Src | 9,100 | [6] |

| Fgr | 14,100 | [6] |

Table 2: Biochemical Potency of A-770041 . The IC50 values for A-770041 highlight its selectivity for Lck over other Src family kinases.

| Cellular Assay | Lck Inhibitor (CAS 847950-09-8) IC50 (µM) | Reference |

| TCR-induced IL-2 Secretion | 0.46 | [4] |

| T-cell Proliferation | 0.53 | [4] |

Table 3: Cellular Activity of Lck Inhibitor (CAS 847950-09-8) . The IC50 values in cell-based assays demonstrate the inhibitor's efficacy in a biological context.

| Cellular Assay | A-770041 EC50 (nM) | Reference |

| Concanavalin A-stimulated IL-2 Production (whole blood) | 80 | [7] |

Table 4: Cellular Activity of A-770041 . The half-maximal effective concentration (EC50) for the inhibition of cytokine production in a whole blood assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Lck-mediated T-cell activation pathway and a general workflow for assessing the impact of Lck inhibitors.

Caption: Lck-mediated T-cell receptor signaling pathway and the point of inhibition.

Caption: General experimental workflow for evaluating the effects of an Lck inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological function of Lck inhibitors. These protocols are based on established methods and incorporate specific parameters found in the literature for compounds like A-770041.

In Vitro Lck Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Lck.

Materials:

-

Recombinant Lck enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[10]

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Lck inhibitor (e.g., A-770041) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[10]

-

384-well plates

Procedure:

-

Prepare serial dilutions of the Lck inhibitor in kinase buffer. A final concentration range of 0.1 nM to 10 µM is recommended for IC₅₀ determination. Include a DMSO-only control.

-

In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO control.[10]

-

Add 2 µl of recombinant Lck enzyme diluted in kinase buffer to each well.[10]

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near the Kₘ for Lck.[10]

-

Incubate the plate at room temperature for 60 minutes.[10]

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[10]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[10]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

T-cell Proliferation Assay (CFSE-based)

This assay measures the effect of an Lck inhibitor on the proliferation of T-cells following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ or CD8+ T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Lck inhibitor (e.g., A-770041) dissolved in DMSO

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label the cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10 minutes at 37°C.

-

Wash the cells extensively with complete RPMI medium to remove excess CFSE.

-

Resuspend the CFSE-labeled cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with PBS before adding cells.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

-

Prepare serial dilutions of the Lck inhibitor in complete RPMI medium. A final concentration range of 10 nM to 10 µM is suggested.

-

Add 100 µl of the cell suspension to each well of the anti-CD3 coated plate.

-

Add 100 µl of the diluted Lck inhibitor or DMSO control to the respective wells.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity.

-

Quantify the percentage of proliferated cells in each condition.

Cytokine Release Assay (ELISA or Multiplex Bead Array)

This assay measures the effect of an Lck inhibitor on the production and secretion of cytokines by activated T-cells.

Materials:

-

Isolated human CD4+ T-cells

-

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

-

Anti-CD3/CD28 antibody-coated beads

-

Lck inhibitor (e.g., A-770041) dissolved in DMSO

-

96-well flat-bottom plates

-

ELISA kit or multiplex bead array kit for the cytokine of interest (e.g., IL-2, IFN-γ, TGF-β)[11][12]

Procedure:

-

Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).[11][12]

-

Plate the purified CD4+ T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µl of complete RPMI medium.

-

Prepare serial dilutions of the Lck inhibitor. For A-770041, concentrations ranging from 100 nM to 500 nM have been shown to be effective.[11][12]

-

Add the diluted inhibitor or DMSO control to the cells and pre-incubate for 1 hour at 37°C.

-

Stimulate the cells by adding anti-CD3/CD28 coated beads at a bead-to-cell ratio of 1:1.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[11]

-

Centrifuge the plate to pellet the cells and beads.

-

Carefully collect the supernatant.

-

Measure the concentration of the desired cytokine(s) in the supernatant using an ELISA or multiplex bead array assay according to the manufacturer's instructions.

Western Blot Analysis of T-cell Signaling

This method is used to assess the phosphorylation status of key signaling molecules in the Lck pathway upon inhibitor treatment.

Materials:

-

Jurkat T-cells or primary human T-cells

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

Lck inhibitor (e.g., A-770041)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck (total), anti-phospho-ZAP70 (Tyr319), anti-ZAP70 (total)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat T-cells or primary T-cells in RPMI medium.

-

Pre-treat the cells with the Lck inhibitor (e.g., 100-1000 nM A-770041) or DMSO control for 1-2 hours at 37°C.[11][12]

-

Stimulate the cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 5 µg/mL) antibodies for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Immediately after stimulation, lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Conclusion

The inhibition of Lck is a validated and potent mechanism for modulating the immune response. This technical guide has provided a comprehensive overview of the biological function of specific Lck inhibitors, including quantitative data on their potency and selectivity, visual representations of the signaling pathways they affect, and detailed experimental protocols for their characterization. By utilizing the information and methodologies presented herein, researchers and drug development professionals can further explore the therapeutic potential of Lck inhibition in a variety of disease contexts.

References

- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]

- 2. LCK Function and Modulation: Immune Cytotoxic Response and Tumor Treatment. More than a Simple Event.[v1] | Preprints.org [preprints.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TC-S 7003 | inhibitor of lymphocyte specific kinase (Lck) | CAS# 847950-09-8 | InvivoChem [invivochem.com]

- 6. A-770041 | Selective Lck inhibitor | TargetMol [targetmol.com]

- 7. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Probe A-770041 | Chemical Probes Portal [chemicalprobes.org]

- 10. promega.com [promega.com]

- 11. journals.plos.org [journals.plos.org]

- 12. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Lck-IN-1: A Technical Guide for Investigating Autoimmune Disease Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of disorders where the immune system mistakenly attacks the body's own tissues, represent a significant challenge in medicine. T-cells play a pivotal role in the pathogenesis of many of these conditions, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[1] A central orchestrator of T-cell activation and signaling is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases.[1][2] Upon T-cell receptor (TCR) engagement, Lck initiates a complex signaling cascade, leading to T-cell proliferation, differentiation, and cytokine production.[3][4] Given its critical and specific role in T-lymphocytes, Lck has emerged as a promising therapeutic target for T-cell-driven autoimmune diseases.[1]

Small molecule inhibitors that selectively target Lck are invaluable tools for dissecting its function in disease models. This guide focuses on the application of Lck inhibitors, exemplified by compounds like Lck-IN-1, for the preclinical investigation of autoimmune disease mechanisms. We will provide an in-depth overview of the Lck signaling pathway, quantitative data on a representative Lck inhibitor, and detailed experimental protocols for assessing its impact on T-cell function.

This compound: A Tool for Modulating T-Cell Function

Potent and selective Lck inhibitors serve as crucial chemical probes to explore the consequences of Lck inhibition in cellular and in vivo models of autoimmunity. While the public domain information for a compound specifically named "this compound" is limited, this guide will use the well-characterized Lck inhibitor A-770041 as a representative example to provide concrete quantitative data and context.

Mechanism of Action

Lck inhibitors are typically ATP-competitive, binding to the kinase domain of Lck and preventing the phosphorylation of its downstream substrates. This action effectively blocks the initiation of the T-cell receptor signaling cascade. By inhibiting Lck, these compounds can prevent T-cell activation, proliferation, and the production of pro-inflammatory cytokines that drive autoimmune pathology.[5]

Quantitative Data: Potency and Selectivity

The efficacy and potential for off-target effects of a kinase inhibitor are defined by its potency (often measured as IC50) and its selectivity against other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]

Table 1: In Vitro Potency of A-770041

| Target | IC50 (nM) | Assay Conditions |

| Lck | 147 | Biochemical Assay |

Data sourced from reference[7]. IC50 values are dependent on experimental conditions and should be considered as a measure of relative potency.[6]

Selectivity is critical for a research tool and a potential therapeutic, as off-target inhibition can lead to confounding results or adverse effects. The selectivity of an inhibitor is often assessed by screening it against a panel of other kinases.

Table 2: Kinase Selectivity Profile of A-770041

| Kinase | Selectivity (Fold vs. Lck) |

| Fyn | ~300 |

| Src | >60 |

| Fgr | >60 |

| Lyn | >8 |

| Hck | >8 |

Data sourced from reference[7]. Higher fold values indicate greater selectivity for Lck over the specified kinase.

The Lck Signaling Pathway in T-Cell Activation

T-cell activation is initiated when the T-cell receptor (TCR) recognizes a specific antigen presented by an antigen-presenting cell (APC). This recognition triggers a signaling cascade in which Lck plays the primary role. Lck, which is associated with the co-receptors CD4 or CD8, phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[2][4] This phosphorylation creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[4] Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling branches, including the PLCγ1-Ca2+ pathway, the Ras-ERK/MAPK pathway, and the PKC-NF-κB pathway.[3] These pathways culminate in the activation of transcription factors that drive gene expression for cytokine production, proliferation, and effector functions.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular models in autoinflammatory disease research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Identification of lymphocyte cell-specific protein-tyrosine kinase (LCK) as a driver for invasion and migration of oral cancer by tumor heterogeneity exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating T-Cell Leukemia with Lck-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. A key signaling molecule implicated in the pathogenesis of T-ALL is the Lymphocyte-specific protein tyrosine kinase (Lck). As a critical initiator of the T-cell receptor (TCR) signaling cascade, aberrant Lck activity can drive leukemic cell proliferation and survival.[1] Consequently, Lck has emerged as a promising therapeutic target for the development of novel T-ALL treatments.[2][3]

This technical guide focuses on the investigation of T-cell leukemia using Lck inhibitors, with a specific focus on the hypothetical inhibitor "Lck-IN-1". As specific quantitative data for a compound named "this compound" is not publicly available, this guide will utilize data from the well-characterized Lck inhibitor, dasatinib, to illustrate the experimental principles and expected outcomes. This document provides a comprehensive overview of the Lck signaling pathway, detailed experimental protocols for evaluating Lck inhibitors, and a structured presentation of representative quantitative data.

Lck Signaling Pathway in T-Cell Leukemia

Lck is a member of the Src family of tyrosine kinases and plays a pivotal role in initiating the signaling cascade downstream of the T-cell receptor (TCR). In T-ALL, constitutive activation of this pathway can contribute to uncontrolled cell growth and resistance to apoptosis. The binding of an antigen to the TCR triggers the activation of Lck, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways, which collectively promote cell proliferation, survival, and differentiation.[1]

Data Presentation: Efficacy of Lck Inhibition

The following tables summarize representative quantitative data for the effects of an Lck inhibitor (using dasatinib as an example) on T-ALL cell lines.

Table 1: Biochemical and Cellular IC50 Values of Lck Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Lck Inhibitor | Lck | Biochemical | 7 | - | [4] |

| Lyn | Biochemical | 21 | - | [4] | |

| Src | Biochemical | 42 | - | [4] | |

| Syk | Biochemical | 200 | - | [4] | |

| Dasatinib | Lck | Cellular | ~0.307 | HSB-2 | [5] |

| UBX-363 | Lck | Cellular | ~0.121 | HSB-2 | [5] |

Table 2: Anti-proliferative Effects of Lck Inhibitors on T-ALL Cell Lines

| Cell Line | Inhibitor | Time Point (hours) | IC50 (nM) |

| HSB-2 | Dasatinib | 72 | ~0.307 |

| HSB-2 | UBX-363 | 72 | ~0.121 |

| CCRF-CEM | UBX-363 | 72 | ~1.502 |

Table 3: Induction of Apoptosis by Lck Inhibition in T-ALL Cell Lines

| Cell Line | Inhibitor | Concentration (nM) | Time Point (hours) | % Apoptotic Cells |

| Jurkat | Dasatinib | 100 | 48 | Data not specified, but apoptosis is induced |

| MOLT-4 | Dasatinib | 100 | 48 | Data not specified, but apoptosis is induced |

| PF-382 | Dasatinib | 100 | 48 | Data not specified, but apoptosis is induced |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of T-ALL cells.

Materials:

-

T-ALL cell lines (e.g., Jurkat, MOLT-4)

-

RPMI-1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed T-ALL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Lck Phosphorylation

This protocol is to assess the inhibitory effect of this compound on Lck activation and downstream signaling.

Materials:

-

T-ALL cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70, anti-ZAP-70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat T-ALL cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

References

- 1. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Glucocorticoid resistance is reverted by LCK inhibition in pediatric T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ashpublications.org [ashpublications.org]

Lck-IN-1 and its Effects on Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell development, activation, and proliferation. Its dysregulation is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of Lck's function in lymphocyte proliferation and the effects of its inhibition, with a focus on the potent inhibitor Lck-IN-1. Due to the limited availability of public data on this compound's specific effects on lymphocyte proliferation, this guide will also incorporate data from other well-characterized Lck inhibitors, such as A-770041 and Dasatinib, as representative examples to illustrate the biological consequences of Lck inhibition. This document will detail the Lck signaling cascade, present quantitative data on inhibitor potency, outline experimental protocols for assessing lymphocyte proliferation, and provide visualizations of key pathways and workflows.

Introduction to Lck and its Role in Lymphocyte Proliferation

Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family.[1][2] It is predominantly expressed in T-cells and Natural Killer (NK) cells.[3] Lck is essential for initiating the signaling cascade following T-cell receptor (TCR) engagement with an antigen-presenting cell (APC).[4] Upon TCR activation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[4] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated by Lck. The activation of ZAP-70 triggers a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1), which ultimately leads to the activation of transcription factors like NF-κB and NFAT (Nuclear Factor of Activated T-cells).[5] These transcription factors drive the expression of genes crucial for T-cell proliferation, differentiation, and cytokine production, most notably Interleukin-2 (IL-2), a potent T-cell growth factor.[6]

This compound: A Potent Lck Inhibitor

This compound is a potent inhibitor of Lck.[4][5][6][7] While detailed public data on its biological effects on lymphocyte proliferation is scarce, its potent inhibitory activity against the Lck enzyme suggests it would effectively suppress T-cell activation and proliferation.

Quantitative Data on Lck Inhibitors and Lymphocyte Proliferation

Due to the limited public data for this compound, this section presents quantitative data from other well-characterized Lck inhibitors to demonstrate the typical effects of Lck inhibition on lymphocyte proliferation.

| Inhibitor | Target(s) | IC50 (Lck Kinase Assay) | IC50 (T-Cell Proliferation) | Cell Type | Reference |

| A-770041 | Lck | Not specified | Not specified, but shown to inhibit phosphorylation at ≥100 nM | Murine CD4+ T-cells | [8] |

| Dasatinib | Lck, Src, Abl, c-Kit, PDGFRβ | 0.5-1.0 nM | ~1 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [9] |

| BMS-243117 | Lck, Src, Fyn | 4 nM | 1.1 µM | T-Cells | [7][10] |

Note: IC50 values can vary depending on the specific assay conditions, cell types, and stimulation methods used.

Lck Signaling Pathway in T-Cell Activation and Proliferation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway leading to lymphocyte proliferation.

Caption: Lck signaling cascade in T-cell activation.

Experimental Protocols

In Vitro Lck Kinase Assay

This assay measures the direct inhibitory effect of a compound on Lck kinase activity.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., Poly-Glu,Tyr 4:1)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the Lck enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of T-cells following stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))

-

Test compound (e.g., this compound) dissolved in DMSO

-

Cell proliferation dye (e.g., CFSE - Carboxyfluorescein succinimidyl ester) or a proliferation assay kit (e.g., MTT, BrdU)

-

96-well flat-bottom plates

-

Flow cytometer or plate reader

Procedure (using CFSE):

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

-

Seed the CFSE-labeled cells into a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

The percentage of proliferating cells and the number of cell divisions can be determined by analyzing the progressive halving of CFSE intensity.

-

Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for evaluating an Lck inhibitor and the logical relationship of Lck's role in the immune response.

Caption: General workflow for Lck inhibitor evaluation.

Caption: this compound's role in inhibiting proliferation.

Conclusion

Lck is a validated and critical target for modulating the immune response. Inhibitors of Lck, such as this compound, hold significant therapeutic potential for the treatment of T-cell mediated diseases. The experimental protocols and data presented in this guide provide a framework for the evaluation of Lck inhibitors and their effects on lymphocyte proliferation. Further research into the specific in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic utility.

References

- 1. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 5. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lck Inhibition on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[1][2] This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa), which is subsequently activated by Lck.[2][3][4] The activation of ZAP-70 triggers a series of downstream signaling pathways that ultimately lead to T-cell activation, proliferation, differentiation, and the production of a diverse array of cytokines.[5][6]

Given its central role in T-cell activation, Lck has emerged as a significant therapeutic target for modulating immune responses in various pathological conditions, including autoimmune diseases and cancer.[6][7][8] Small molecule inhibitors targeting Lck can effectively suppress T-cell function and, consequently, alter the cytokine milieu. This technical guide provides an in-depth overview of the impact of Lck inhibition on cytokine production, with a focus on the underlying signaling pathways and experimental methodologies. While specific data for "Lck-IN-1" is not publicly available, this guide draws upon the extensive research on well-characterized Lck inhibitors and Lck-deficient models to provide a comprehensive understanding of the on-target effects of Lck inhibition.

Core Signaling Pathway: Lck in T-Cell Activation

The canonical signaling pathway initiated by Lck is fundamental to T-cell function. The following diagram illustrates the key steps leading from TCR engagement to the activation of downstream signaling molecules.

Impact of Lck Inhibition on Cytokine Profiles

Inhibition of Lck activity disrupts the initial steps of the TCR signaling cascade, leading to a significant reduction in the production of a wide range of cytokines. The effects can be broadly categorized based on the T-helper (Th) cell lineage.

Th1 Cytokines

Th1 cells are crucial for cell-mediated immunity against intracellular pathogens and are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). Lck inhibition generally leads to a potent suppression of Th1 cytokine production.

Th2 Cytokines

Th2 cells mediate humoral immunity against extracellular pathogens and are responsible for producing cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). Lck is important for proper Th2 differentiation, and its inhibition can lead to reduced IL-4 expression.[9]

Th17 Cytokines

Th17 cells play a role in host defense against extracellular bacteria and fungi and are implicated in the pathogenesis of several autoimmune diseases. They are characterized by the production of Interleukin-17A (IL-17A). Lck inhibition has been shown to attenuate Th17 immune responses.[7]

Regulatory Cytokines

Lck also appears to have a regulatory role in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Studies in Lck-deficient mice have shown an increase in IL-10 producing Th1 cells, suggesting a complex regulatory role for Lck in balancing inflammatory and anti-inflammatory responses.[9][10]

Summary of Lck Inhibition on Cytokine Production

| Cytokine | T-Cell Lineage | Effect of Lck Inhibition | Reference |

| IFN-γ | Th1 | Potent Inhibition | [7] |

| IL-2 | Th1 | Potent Inhibition | [5][11] |

| TNF-α | Th1 | Potent Inhibition | [7][11] |

| IL-4 | Th2 | Inhibition | [9][10] |

| IL-5 | Th2 | Inhibition | [9] |

| IL-13 | Th2 | Inhibition | [9] |

| IL-17A | Th17 | Inhibition | [7] |

| IL-10 | Treg/Th1 | Complex Regulation (may increase in certain contexts) | [9][10] |

Experimental Protocols

To assess the impact of an Lck inhibitor on cytokine production, a series of in vitro cell-based assays are typically employed. The following provides a generalized workflow and detailed methodologies for key experiments.

Experimental Workflow

Detailed Methodologies

1. T-Cell Isolation and Culture

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes are common sources for primary T-cells. T-cell lines such as Jurkat can also be used.

-

Isolation: T-cells can be isolated using negative selection kits to obtain a pure population of CD4+ or CD8+ T-cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plating: Cells are typically seeded in 96-well or 24-well plates at a density of 1 x 10^6 cells/mL.

2. Lck Inhibitor Treatment and T-Cell Stimulation

-

Inhibitor Preparation: The Lck inhibitor should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

-

Pre-incubation: Cells are pre-incubated with the Lck inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: T-cells are stimulated with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies to mimic TCR and co-stimulatory signals. Phorbol 12-myristate 13-acetate (PMA) and ionomycin can be used as a non-specific, receptor-independent positive control for cytokine production.[12]

3. Cytokine Measurement

-

ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying the concentration of a single cytokine in the cell culture supernatant.

-

Multiplex Cytokine Assay (e.g., Luminex, Meso Scale Discovery): Allows for the simultaneous measurement of multiple cytokines from a small sample volume, providing a comprehensive cytokine profile.[13]

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique measures cytokine production at the single-cell level.[14]

-

A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last 4-6 hours of stimulation to cause cytokines to accumulate intracellularly.

-

Cells are then surface stained for T-cell markers (e.g., CD4, CD8), followed by fixation and permeabilization.

-

Finally, cells are stained with fluorescently labeled antibodies against the cytokines of interest and analyzed by flow cytometry.

-

4. Western Blot Analysis of Signaling Pathway Inhibition

-

Purpose: To confirm that the Lck inhibitor is hitting its target and inhibiting downstream signaling.

-

Procedure:

-

After treatment and stimulation (typically for shorter time points, e.g., 5-30 minutes), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated Lck (pY394), total Lck, phosphorylated ZAP-70 (pY493), and total ZAP-70.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Selectivity and Off-Target Effects

A crucial aspect of any kinase inhibitor is its selectivity. While the aim is to specifically inhibit Lck, many kinase inhibitors can have off-target effects on other kinases, particularly those with similar ATP-binding pockets, such as other Src family kinases (e.g., Fyn, Lyn).[15] It is therefore essential to profile the selectivity of any Lck inhibitor against a panel of kinases to fully understand its biological effects.[16]

Conclusion

Inhibition of Lck provides a powerful strategy for modulating T-cell mediated immune responses by suppressing the production of key inflammatory cytokines. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies are essential for accurately characterizing the immunological effects of Lck inhibitors. While the specific inhibitor "this compound" lacks public data, the principles and methods outlined in this guide, based on extensive research with other Lck inhibitors, provide a solid framework for investigating the impact of any Lck-targeting compound on cytokine production. Future studies involving comprehensive selectivity profiling and in vivo models will be crucial for the successful development of Lck inhibitors as therapeutic agents.

References

- 1. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lck regulates IL-10 expression in memory-like Th1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lck regulates IL-10 expression in memory-like Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 12. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. marinbio.com [marinbio.com]

- 14. Intracellular Cytokine Staining Assays - Functional Assessment Using Flow Cytometry - KCAS Bio [kcasbio.com]

- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Lck Inhibition in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Its involvement in T-cell activation, proliferation, and cytokine production makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. Dysregulation of the Lck signaling pathway is implicated in the pathogenesis of conditions such as rheumatoid arthritis and psoriasis. This technical guide provides an in-depth overview of a potent Lck inhibitor, referred to in patent literature as Lck-IN-1, within the context of preclinical inflammatory disease models. Due to the limited availability of public data for this compound, this paper will utilize the well-characterized and selective Lck inhibitor, A-770041, as a primary exemplar to illustrate the therapeutic potential of Lck inhibition. We will also draw comparisons with the multi-kinase inhibitor, Dasatinib, which also targets Lck. This guide will detail the underlying signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols for researchers in the field.

Lck Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, initiating a cascade of signaling events that ultimately lead to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive the expression of pro-inflammatory cytokines, including IL-2, TNF-α, and IFN-γ, which are crucial for T-cell proliferation and the propagation of the inflammatory response.

Quantitative Data for Lck Inhibitors

The following tables summarize the in vitro potency and in vivo effects of the selective Lck inhibitor A-770041 and the multi-kinase inhibitor Dasatinib.

Table 1: In Vitro Potency of Lck Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| A-770041 | Lck | 147 | 1 mM ATP | [1][2] |

| Fyn | 44,100 | [3] | ||

| Src | 9,100 | [3] | ||

| Fgr | 14,100 | [3] | ||

| Dasatinib | Lck | 1.1 | [4] | |

| Src | 0.8 | [4] | ||

| BCR-ABL | <1 | [4] | ||

| c-KIT | 12 | [4] | ||

| PDGFRβ | 28 | [4] |

Table 2: In Vivo Efficacy of Lck Inhibitors in Inflammatory Models

| Compound | Model | Species | Dosing | Key Findings | Reference |

| A-770041 | Heart Allograft Rejection | Rat | 10 mg/kg, oral | Prevents allograft rejection. | [1] |

| A-770041 | Imiquimod-induced Psoriasis | Mouse | Not specified | Ameliorates clinical features of psoriasis, attenuates Th1/Th17 responses.[5] | [5] |

| Dasatinib | Collagen-Induced Arthritis (CIA) | Mouse | 10 mg/kg/day, gavage | Alleviated arthritis symptoms and histopathological destruction. | [4] |

Table 3: Effect of Lck Inhibitors on Cytokine Production

| Compound | Model System | Cytokine | Effect | Reference |

| A-770041 | Concanavalin A-stimulated whole blood | IL-2 | EC50 ≈ 80 nM | [1] |

| A-770041 | Imiquimod-induced Psoriasis (CD4+ T cells) | TNF-α, IFN-γ, IL-17A | Reduced expression | [5] |

| Dasatinib | Collagen-Induced Arthritis (serum) | IL-1β, TNF-α, IL-6 | Decreased levels | [6] |

| Dasatinib | Collagen-Induced Arthritis (serum) | IL-10 | Increased levels | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments in the evaluation of Lck inhibitors.

In Vitro Lck Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against Lck kinase.

Materials:

-

Recombinant Lck enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[7]

-

Tyrosine kinase substrate peptide

-

Test compound (e.g., A-770041) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.[7]

-

Add 2 µL of Lck enzyme solution to each well.[7]

-

Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.[7]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).[7]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

-

T-cell line (e.g., Jurkat)

-

Cell culture medium and supplements

-

Test compound (e.g., A-770041)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Ultracentrifuge or high-speed microcentrifuge

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary anti-Lck antibody, HRP-conjugated secondary antibody, ECL substrate)

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture cells to the desired confluency.

-

Harvest and resuspend the cells in culture medium.

-

Treat the cells with the test compound at the desired concentration or with DMSO for a specified time (e.g., 1 hour) at 37°C.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at room temperature).

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from each sample by Western blotting using a primary antibody specific for Lck.

-

Quantify the band intensities for Lck at each temperature for both the compound-treated and vehicle-treated samples.

-

Plot the relative amount of soluble Lck as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Imiquimod-Induced Psoriasis Model in Mice

This is a widely used acute model of inflammatory skin disease that recapitulates many features of human psoriasis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)[8]

-

Imiquimod cream (5%)[8]

-

Test compound (e.g., A-770041) formulated for the desired route of administration (e.g., oral gavage)

-

Vehicle control for the test compound

-

Calipers for measuring ear thickness

-

Equipment for sample collection and analysis (histology, ELISA, qPCR, flow cytometry)

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

On day 0, shave the dorsal skin of the mice.

-